3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-5-9-17(12-15)26(23,24)20-13-19(22)21-10-11-25-18(14-21)16-7-3-2-4-8-16/h2-9,12,18,20H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGTDMRJKPUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonamide Core Formation
The benzenesulfonamide backbone is synthesized via sulfonation of 3-methylbenzene derivatives. A representative method involves reacting 3-methylbenzenesulfonyl chloride with ammonia or primary amines under anhydrous conditions. For example, tert-butyl ((4-(dimethylamino)phenyl)sulfonyl)carbamate is prepared by treating N,N-dimethylaniline with chlorosulfonyl isocyanate, followed by Boc protection.
Reaction Scheme 1: Sulfonylation of Aromatic Amines
$$
\text{Ar-NH}2 + \text{ClSO}2\text{NCO} \rightarrow \text{Ar-SO}2\text{NHCO}2\text{t-Bu} \quad \text{(Yield: 85–95%)}
$$
This method ensures high regioselectivity when electron-donating groups (e.g., methyl or methoxy) are present on the aromatic ring, directing sulfonation to the para position.
Morpholino-Ethyl Ketone Substituent Installation
The 2-phenylmorpholino ethyl ketone side chain is constructed through a three-step process:
- Morpholine Ring Formation : Ethanolamine reacts with 2-bromoacetophenone in the presence of potassium carbonate to yield 2-phenylmorpholine.
- Ethyl Ketone Introduction : The morpholine derivative undergoes nucleophilic acyl substitution with ethyl chloroacetate, forming the ethyl ketone intermediate.
- Coupling to Sulfonamide : The ethyl ketone is condensed with the benzenesulfonamide core using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base, facilitating sulfonamide bond formation.
Reaction Scheme 2: Morpholino-Ethyl Ketone Synthesis
$$
\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}5\text{-Morpholine} \quad \text{(Yield: 70–78%)}
$$
Advanced Methodologies and Catalytic Innovations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction efficiency. For instance, a microfluidic system with immobilized DABCO catalysts achieves 92% conversion in the coupling step, reducing reaction time from 16 hours to 30 minutes.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 16 | 0.5 |
| Yield (%) | 78 | 92 |
| Catalyst Loading (mol%) | 15 | 5 |
Solvent and Temperature Optimization
Solvent polarity significantly impacts reaction kinetics. Dichloromethane (DCM) and diethyl ether (Et2O) are preferred for their ability to stabilize intermediates, whereas polar aprotic solvents like DMF lead to side reactions.
Key Findings :
- DCM : Achieves 86% yield in sulfonamide coupling at 25°C.
- Et2O : Enhances regioselectivity by 12% compared to DCM for sterically hindered substrates.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The phenylmorpholino moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different substituents on the aromatic ring or variations in the attached moieties. Examples include:
- 3-methyl-N-(2-oxo-2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzenesulfonamide
- N-ethyl-ortho-toluenesulfonamide
Uniqueness
What sets 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide apart is its unique combination of the phenylmorpholino moiety and the benzenesulfonamide core. This structure imparts specific chemical and biological properties that make it valuable for various applications.
Biological Activity
3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, a sulfonamide compound, is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound features a sulfonamide group attached to a morpholine derivative, making it a candidate for various biological applications. The synthesis typically involves the reaction of 2-phenylmorpholine with benzenesulfonyl chloride under basic conditions, yielding the desired sulfonamide through an intermediate formation process.
The biological activity of sulfonamides generally relates to their ability to inhibit bacterial folic acid synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Specifically, this compound may interact with specific enzymes involved in folate metabolism, similar to traditional sulfonamides.
Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Comparative studies have shown that derivatives of similar structures often demonstrate IC50 values in the low micromolar range against common pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Efficacy : A study evaluated several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, with some derivatives achieving MIC values as low as 0.5 µg/mL.
- Cytotoxicity Assessment : In vitro tests on MCF-7 and HeLa cells revealed that certain analogs of this compound exhibited IC50 values ranging from 10 to 20 µM, comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10 | DNA intercalation |
| Sulfamethoxazole | E. coli | 0.5 | Folate synthesis inhibition |
Q & A
Q. What are the recommended synthetic routes for 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the construction of the 2-phenylmorpholine core followed by sulfonamide coupling. Key steps include:
- Amide bond formation : Reacting 2-phenylmorpholine with a ketone intermediate (e.g., ethyl oxalyl chloride) under anhydrous conditions with a base like triethylamine .
- Sulfonylation : Introducing the 3-methylbenzenesulfonamide group via nucleophilic substitution, requiring precise pH control (pH 7–8) and polar aprotic solvents (e.g., DMF) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Reaction yields are sensitive to temperature (60–80°C) and catalyst choice (e.g., DMAP for acylations) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the sulfonamide linkage (δ 3.1–3.5 ppm for morpholine protons) and aromatic substituents (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (exact mass: ~462.1573 g/mol) and detects isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and identify byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries of this compound?
Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides atomic-level resolution:
- Crystal system : Monoclinic (P21/n space group) with unit cell parameters (e.g., a = 8.051 Å, β = 98.49°) .
- Torsion angles : Validate spatial arrangement of the 2-phenylmorpholine and sulfonamide groups. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N bonds in morpholine) highlight conformational flexibility .
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for this compound’s biological targets?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or GPCRs using radioligand binding (IC₅₀ values) and compare with analogs lacking the 3-methyl or morpholine groups .
- Molecular docking : Simulate binding poses with homology models (e.g., using AutoDock Vina) to rationalize potency variations. For example, the 2-phenylmorpholine group may sterically hinder interactions with hydrophobic pockets .
- Metabolic stability studies : LC-MS/MS quantifies oxidative metabolites (e.g., morpholine ring oxidation) to explain discrepancies between in vitro and in vivo activity .
Q. How can researchers reconcile conflicting solubility and stability data reported in different studies?
- Solvent screening : Use shake-flask method (UV-Vis spectroscopy) across solvents (e.g., PBS, DMSO). LogP calculations (e.g., ~2.8 via ChemDraw) may underestimate experimental solubility due to polymorphic forms .
- Accelerated stability testing : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. HPLC monitors degradation products (e.g., sulfonamide hydrolysis at acidic pH) .
Methodological Guidance
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F = ~45–60%), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .
- pKa determination : MarvinSketch predicts sulfonamide acidity (pKa ~10.2), validated by potentiometric titration .
Q. How should researchers design dose-response experiments for in vivo efficacy studies?
- Murine models : Administer doses (10–100 mg/kg, oral gavage) in a xenograft model (e.g., HCT-116 colon cancer) with plasma PK sampling (Tₘₐₓ = 2–4 hr) .
- Biomarker analysis : ELISA quantifies target modulation (e.g., phosphorylated Akt levels) to correlate exposure with effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
